molecular formula C12H11NO4S2 B5088744 4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid

4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B5088744
M. Wt: 297.4 g/mol
InChI Key: PCIFOKMUBLCTHX-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H11NO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the sulfonation of thiophene derivatives followed by coupling with a methylphenyl amine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or receptors. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 4-[(3-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring, sulfonamide group, and methylphenyl substituent. This structure imparts specific chemical and biological properties that are not found in simpler thiophene derivatives.

Properties

IUPAC Name

4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-8-3-2-4-9(5-8)13-19(16,17)10-6-11(12(14)15)18-7-10/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIFOKMUBLCTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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